(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-22-15-5-3-2-4-13(15)17(21)20-9-7-12(11-20)23-16-6-8-19-10-14(16)18/h2-6,8,10,12H,7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSIIVHLNPNVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chloropyridine moiety. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of new drugs or as a probe to study biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest analogs from the evidence share methanone cores but differ in substituents, heterocyclic systems, and linker regions. Key comparisons include:
Key Findings
Substituent Effects: The target compound’s 3-chloropyridinyloxy group distinguishes it from analogs with chlorinated aryl groups (e.g., 4-chloronaphthyl in ).
Heterocyclic Core Flexibility: The pyrrolidinyl linker offers greater conformational flexibility than rigid systems like pyrazolo-pyrimidine (e.g., ) or chromenone (e.g., ), which could improve bioavailability but reduce target specificity.
Biological Relevance: Indole-methanones (e.g., ) are associated with cannabinoid receptor modulation, whereas pyridine/pyrrolidine hybrids (e.g., ) are explored in kinase inhibition. The target compound’s dual heterocyclic system may bridge these applications .
Biological Activity
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone , also referred to as a pyrrolidine derivative, possesses a complex structure that suggests potential biological activity due to the presence of various functional groups. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a pyrrolidine ring, a chloropyridine moiety, and a methoxyphenyl group, which may influence its interactions with biological targets.
Mechanisms of Biological Activity
Preliminary studies suggest that compounds with similar structures may exhibit various pharmacological activities. The mechanisms through which this compound may exert its effects include:
- Enzyme Inhibition : The presence of the chloropyridine group may allow for interaction with specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act on specific receptors in the body, modulating their function and leading to therapeutic effects.
Biological Activities
Research indicates that related compounds have demonstrated significant biological activities, including:
- Antitumor Activity : Similar pyrrolidine derivatives have shown efficacy against various cancer cell lines. For instance, studies on pyrazole derivatives have highlighted their ability to inhibit tumor growth by targeting pathways such as BRAF(V600E) and EGFR .
- Antimicrobial Properties : Compounds with structural similarities have exhibited antibacterial and antifungal activities. The introduction of halogen substituents (like chlorine) has been associated with enhanced bioactivity .
Case Studies
- Antitumor Efficacy :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
